3-[4-(Difluoromethoxy)phenyl]-5-(2-pyrrolidin-1-ylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
OSM-S-500 is a compound that belongs to the aminothienopyrimidine series, which has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-500 involves the construction of the thienopyrimidine scaffold. One of the key steps in the synthesis is the lithiation/halogenation of a chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields of approximately 50% . An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Industrial Production Methods
While specific industrial production methods for OSM-S-500 are not detailed, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of boronic acids and other reagents that are readily available or can be synthesized in bulk is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
OSM-S-500 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amine and sulfonamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can be further evaluated for their biological activity .
Scientific Research Applications
OSM-S-500 has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other derivatives with potential biological activity.
Biology: It is studied for its interactions with biological targets, particularly in the context of malaria research.
Medicine: OSM-S-500 is evaluated for its potential as an antimalarial drug, with studies focusing on its efficacy and safety.
Mechanism of Action
The mechanism of action of OSM-S-500 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. The compound acts as a pro-inhibitor, forming a covalent adduct with the enzyme, which is crucial for its antimalarial activity .
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series with similar biological activity.
TCMDC-135294: A structurally related compound with potential antimalarial properties.
Uniqueness
OSM-S-500 is unique due to its specific structural modifications, which enhance its activity and selectivity against Plasmodium falciparum. The presence of the sulfonamide group is essential for its activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H19F2N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-5-(2-pyrrolidin-1-ylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C18H19F2N5O2/c19-18(20)27-14-5-3-13(4-6-14)17-23-22-15-11-21-12-16(25(15)17)26-10-9-24-7-1-2-8-24/h3-6,11-12,18H,1-2,7-10H2 |
InChI Key |
CBYPWHTZBGGIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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